Cas no 79916-77-1 (Forsythiaside A)

Forsythiaside A 化学的及び物理的性質
名前と識別子
-
- Forsythoside A
- 2-(3,4-Dihydroxyphenyl)ethyl 6-O-(6-deoxy-α-L-mannopyranosyl)-4-O-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]carbonyl-β-D-glucopyranoside
- Forsythiaside
- Forsythiaside A
- b-D-Glucopyranoside,2-(3,4-dihydroxyphenyl)ethyl 6-O-(6-deoxy-a-L-mannopyranosyl)-,4-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoate]
- Phillygenin
- Forsythoside A
- forsythoside
- forsytoside A
- Forsythoside-A
- OUH5BQ893P
- MEGxp0_001187
- [(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxymethyl]tetrahydropyran-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
- SureCN3318896
- EBD9590
- BDBM50269517
- NSC729638
- AC1NQZ1W
- beta-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-, 4-(3-(3,4-dihydroxyphenyl)-2-propenoate), (E)-
- CS-0007097
- AKOS015897128
- Q-100834
- SCHEMBL3318896
- ACon1_001402
- (E)-(2R,3S,4R,5R,6R)-6-(3,4-Dihydroxyphenethoxy)-4,5-dihydroxy-2-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-3-yl 3-(3,4-dihydroxyphenyl)acrylate
- s9317
- MFCD08460220
- 1ST001635
- HY-N0028
- UNII-OUH5BQ893P
- CCG-270267
- CHEMBL504363
- BRD-K62073009-001-01-6
- A854587
- NSC-729638
- CHEBI:5160
- Q27106670
- NSC 729638
- NCGC00180544-01
- DTXSID801317212
- [(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
- .BETA.-D-GLUCOPYRANOSIDE, 2-(3,4-DIHYDROXYPHENYL)ETHYL 6-O-(6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL)-, 4-((2E)-3-(3,4-DIHYDROXYPHENYL)-2-PROPENOATE)
- 79916-77-1
- (2R,3S,4R,5R,6R)-6-(3,4-dihydroxyphenethoxy)-4,5-dihydroxy-2-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-3-yl (E)-3-(3,4-dihydroxyphenyl)acrylate
- .BETA.-D-GLUCOPYRANOSIDE, 2-(3,4-DIHYDROXYPHENYL)ETHYL 6-O-(6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL)-, 4-(3-(3,4-DIHYDROXYPHENYL)-2-PROPENOATE), (E)-
- β-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl 6-O-(6-deoxy-α-L-mannopyranosyl)-, 4-[3-(3,4-dihydroxyphenyl)-2-propenoate], (E)- (ZCI)
- BETA-D-GLUCOPYRANOSIDE, 2-(3,4-DIHYDROXYPHENYL)ETHYL 6-O-(6-DEOXY-ALPHA-L-MANNOPYRANOSYL)-, 4-((2E)-3-(3,4-DIHYDROXYPHENYL)-2-PROPENOATE)
- ss-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl 6-O-(6-deoxy-a-L-mannopyranosyl)-, 4-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoate]; ss-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl 6-O-(6-deoxy-a-L-mannopyranosyl)-, 4-[3-(3,4-dihydroxyphenyl)-2-propenoate], (E)-; Forsythiaside; Forsythiaside A; Forsythoside A
- (2R,3S,4R,5R,6R)-6-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-({[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}methyl)oxan-3-yl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid
- ((2R,3S,4R,5R,6R)-6-(2-(3,4-dihydroxyphenyl)ethoxy)-4,5-dihydroxy-2-(((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl)oxan-3-yl) (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
- ((2R,3S,4R,5R,6R)-6-(2-(3,4-dihydroxyphenyl)ethoxy)-4,5-dihydroxy-2-(((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxymethyl)tetrahydropyran-3-yl) (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
- (2R,3S,4R,5R,6R)-6-(2-(3,4-Dihydroxyphenyl)ethoxy)-4,5-dihydroxy-2-((((2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxy)methyl)oxan-3-yl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid
- DA-53380
- GLXC-13521
-
- MDL: MFCD08460220
- インチ: 1S/C29H36O15/c1-13-22(35)23(36)25(38)29(42-13)41-12-20-27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)24(37)26(39)28(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27+,28+,29+/m0/s1
- InChIKey: DTOUWTJYUCZJQD-UJERWXFOSA-N
- ほほえんだ: C([C@H]1O[C@@H](OCCC2C=CC(O)=C(O)C=2)[C@H](O)[C@@H](O)[C@@H]1OC(=O)/C=C/C1C=CC(O)=C(O)C=1)O[C@@H]1O[C@@H](C)[C@H](O)[C@@H](O)[C@H]1O
計算された属性
- せいみつぶんしりょう: 624.20542g/mol
- ひょうめんでんか: 0
- XLogP3: -0.5
- 水素結合ドナー数: 9
- 水素結合受容体数: 15
- 回転可能化学結合数: 11
- どういたいしつりょう: 624.20542g/mol
- 単一同位体質量: 624.20542g/mol
- 水素結合トポロジー分子極性表面積: 245Ų
- 重原子数: 44
- 複雑さ: 936
- 同位体原子数: 0
- 原子立体中心数の決定: 10
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 624.6
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.6000
- ゆうかいてん: No data available
- ふってん: 909.3°C at 760 mmHg
- フラッシュポイント: 295.7±27.8 °C
- 屈折率: 1.689
- PSA: 245.29000
- LogP: -1.01590
Forsythiaside A セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:2-8°C
Forsythiaside A 税関データ
- 税関コード:29389090
Forsythiaside A 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB333751-10 mg |
Forsythoside A; . |
79916-77-1 | 10 mg |
€298.50 | 2023-07-19 | ||
Ambeed | A338187-100mg |
(E)-(2R,3S,4R,5R,6R)-6-(3,4-Dihydroxyphenethoxy)-4,5-dihydroxy-2-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-3-yl 3-(3,4-dihydroxyphenyl)acrylate |
79916-77-1 | 98+% | 100mg |
$132.0 | 2025-02-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3670-10 mg |
Forsythoside A |
79916-77-1 | 99.62% | 10mg |
¥1835.00 | 2022-04-26 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0855-20mg |
Forsythiaside A |
79916-77-1 | HPLC≥98% | 20mg |
¥560元 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3670-1 mL * 10 mM (in DMSO) |
Forsythoside A |
79916-77-1 | 99.62% | 1 mL * 10 mM (in DMSO) |
¥1520.00 | 2022-04-26 | |
TRC | F702000-100mg |
Forsythoside A |
79916-77-1 | 100mg |
$ 356.00 | 2023-09-07 | ||
Chengdu Biopurify Phytochemicals Ltd | BP0594-100mg |
Forsythiaside |
79916-77-1 | 98% | 100mg |
$160 | 2023-09-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3670-5 mg |
Forsythoside A |
79916-77-1 | 99.62% | 5mg |
¥1115.00 | 2022-04-26 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL80310-10MG |
Forsythoside A |
79916-77-1 | 10mg |
¥6856.95 | 2024-12-30 | ||
MedChemExpress | HY-N0028-10mg |
Forsythiaside A |
79916-77-1 | 99.43% | 10mg |
¥800 | 2024-05-24 |
Forsythiaside A サプライヤー
Forsythiaside A 関連文献
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Xinyue Pang,Jianglei Zhang,Yue Yu,Guoxiang Sun New J. Chem. 2021 45 17428
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Wei Zhou,Jinjun Shan,Wenzheng Ju,Shouchuan Wang,Minxin Meng,Baochang Cai,Liuqing Di Anal. Methods 2015 7 1425
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Fan Zhang,Ya-Nan Yang,Zi-Ming Feng,Jian-Shuang Jiang,Pei-Cheng Zhang RSC Adv. 2017 7 24963
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Chun-Hua Wang,Yi Zhong,Yan Zhang,Jin-Ping Liu,Yue-Fei Wang,Wei-Na Jia,Guo-Cai Wang,Zheng Li,Yan Zhu,Xiu-Mei Gao Mol. BioSyst. 2016 12 606
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Pengfei Li,Meng Qi,Haijun Hu,Qing Liu,Qiming Yang,Dandan Wang,Fujiang Guo,S. W. Annie Bligh,Zhengtao Wang,Li Yang RSC Adv. 2015 5 51701
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Fang Yuan,De-Wen Zhang,Jing-Xin Liu,Ying-Lin Zhou,Xin-Xiang Zhang Analyst 2016 141 6338
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Fang Yuan,De-Wen Zhang,Jing-Xin Liu,Ying-Lin Zhou,Xin-Xiang Zhang Analyst 2016 141 6338
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8. Forsythiaside stability in pretreated rat plasma and its pharmacokinetics after i.v. administrationJingchen Tian,Longfei Lin,Xuechun Li,Haoran Dou,Wenhui Pei,Lina Wang,Jingjie Han,Jian Ni,Huzhan Zheng Anal. Methods 2015 7 1809
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Kaihang Xu,Rongzhi He,Yuan Zhang,Sheng Qin,Guangchao Wang,Qiang Wei,Hao Zhang,Fang Ji RSC Adv. 2019 9 12384
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Pengfei Li,Meng Qi,Haijun Hu,Qing Liu,Qiming Yang,Dandan Wang,Fujiang Guo,S. W. Annie Bligh,Zhengtao Wang,Li Yang RSC Adv. 2015 5 51701
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Coumaric acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids and derivatives Coumaric acids and derivatives
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
Forsythiaside Aに関する追加情報
Introduction to Forsythiaside A (CAS No. 79916-77-1)
Forsythiaside A, a naturally occurring compound with the chemical designation CAS No. 79916-77-1, has garnered significant attention in the field of pharmaceutical research due to its remarkable biological activities and potential therapeutic applications. This flavonoid derivative, primarily isolated from the fruits of Forsythia suspensa, has been the subject of extensive studies aimed at elucidating its mechanisms of action and exploring its pharmacological efficacy.
The chemical structure of Forsythiaside A encompasses a glycosidic moiety, which contributes to its unique solubility and bioavailability profiles. This structural feature has been a focal point in recent research, as it influences how the compound interacts with biological targets. Advanced spectroscopic techniques and crystallographic studies have provided detailed insights into the molecular conformation of Forsythiaside A, revealing key interactions that underpin its biological effects.
One of the most compelling aspects of Forsythiaside A is its demonstrated antioxidant properties. Oxidative stress is a pervasive issue in various pathological conditions, and compounds capable of mitigating this stress hold promise as therapeutic agents. Recent studies have highlighted Forsythiaside A's ability to scavenge reactive oxygen species (ROS) and inhibit enzymes such as lipoxygenase and cyclooxygenase. These actions are particularly relevant in the context of chronic inflammatory diseases, where oxidative damage plays a significant role.
In addition to its antioxidant capabilities, Forsythiaside A has shown promise in preclinical models as an anti-inflammatory agent. Research indicates that it can modulate key signaling pathways involved in inflammation, such as NF-κB and MAPK. By inhibiting the activation of these pathways, Forsythiaside A may help reduce inflammation and associated symptoms. These findings have spurred interest in developing Forsythiaside A-based formulations for conditions ranging from arthritis to neuroinflammation.
The potential anti-cancer properties of Forsythiaside A have also been extensively investigated. Studies have demonstrated that it can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase-dependent pathways. Furthermore, Forsythiaside A has been shown to exhibit chemopreventive effects by inhibiting the formation of cancerous lesions in animal models. These findings suggest that Forsythiaside A may serve as a valuable component in multi-modal cancer therapies.
Another area of interest is Forsythiaside A's neuroprotective effects. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by oxidative stress and inflammation, which contribute to neuronal damage. Preliminary research suggests that Forsythiaside A can cross the blood-brain barrier and protect against neurotoxicity induced by beta-amyloid aggregates. This property makes it an attractive candidate for developing treatments targeting cognitive decline associated with these diseases.
The pharmacokinetic profile of Forsythiaside A is another critical aspect that has been thoroughly examined. Studies have revealed that oral administration leads to moderate bioavailability, with peak plasma concentrations observed within hours post-dose. The compound's glycosidic structure influences its absorption and metabolism, primarily through glucuronidation and sulfation pathways. Understanding these processes is essential for optimizing drug delivery systems and maximizing therapeutic efficacy.
Recent advancements in nanotechnology have opened new avenues for delivering Forsythiaside A more effectively. Encapsulation within lipid nanoparticles or polymeric micelles has been shown to enhance solubility and target specificity, thereby improving bioavailability. These innovations hold promise for developing novel formulations that could overcome current limitations associated with oral administration.
The safety profile of Forsythiaside A has also been assessed through toxicological studies conducted in vitro and in vivo. Results indicate that the compound exhibits low toxicity at therapeutic doses, with minimal adverse effects observed even at higher concentrations. This favorable safety profile supports further clinical development efforts aimed at translating preclinical findings into clinical applications.
In conclusion, Forsythiaside A (CAS No. 79916-77-1) represents a promising natural product with diverse biological activities ranging from antioxidant and anti-inflammatory effects to potential anti-cancer and neuroprotective properties. Its unique chemical structure, coupled with recent advancements in drug delivery systems, positions it as a valuable candidate for future pharmaceutical development. Continued research into its mechanisms of action and clinical efficacy will further solidify its role in modern medicine.

